

optimizing PHA-767491 dosage for in vivo studies

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Compound of Interest		
Compound Name:	PHA-767491	
Cat. No.:	B1249090	Get Quote

Technical Support Center: PHA-767491

Welcome to the technical support center for **PHA-767491**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **PHA-767491** for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with **PHA-767491**.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low or variable efficacy	Suboptimal Dosage: The dose may be too low for the specific animal model or tumor type.	Consult the dosage table below for ranges used in previous studies (typically 15-30 mg/kg).[1][2] Consider performing a dose-response study to determine the optimal dose for your model.
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.	The oral bioavailability of PHA-767491 in mice is approximately 38%.[2] Intraperitoneal (IP) injection is a common alternative administration route that may improve exposure.[2]	
Compound Instability: PHA-767491 solutions are known to be unstable.[3]	Always prepare fresh solutions immediately before each administration.[3] If stock solutions must be made, store them at -20°C in sealed vials and use them within a few months. Allow the vial to reach room temperature for at least an hour before opening.[1]	
Vehicle Incompatibility: The chosen vehicle may not be optimal for solubility or stability.	For IP injections, a formulation of 10% DMSO in 90% saline has been used successfully.[2] For oral gavage, 0.5% methylcellulose is a suitable vehicle.[2]	
Observed Toxicity (e.g., weight loss, lethargy)	High Dosage: The administered dose may be too high, leading to off-target effects or general toxicity.	Reduce the dosage. Monitor animal weight and overall health daily. In some studies, doses up to 50 mg/kg as a single injection showed



		transient weight loss and mild lethargy without mortality.[4]
Off-Target Effects: PHA-767491 is a dual inhibitor of Cdc7 and Cdk9, and it can also inhibit cdk1, cdk2, and GSK-3β at higher concentrations.[1][5]	Be aware of the dual-inhibition profile when interpreting results. Consider using a more selective inhibitor as a control if off-target effects are a concern.	
Difficulty in dissolving the compound	Incorrect Solvent: PHA-767491 has specific solubility properties.	For in vivo formulations, start by dissolving the compound in a small amount of DMSO before diluting with saline or methylcellulose.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **PHA-767491**?

A1: **PHA-767491** is a potent, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[6][7] Inhibition of Cdc7 prevents the initiation of DNA replication by blocking the phosphorylation of the minichromosome maintenance (MCM) complex.[1][5] Inhibition of Cdk9, a component of the positive transcription elongation factor b (P-TEFb), leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription. This dual action can induce apoptosis in cancer cells.[8]

Q2: What is a typical starting dose for in vivo studies in mice?

A2: Based on published xenograft studies, a starting dose of 15-30 mg/kg administered once or twice daily is recommended.[1][2] The optimal dose will depend on the specific tumor model, administration route, and treatment schedule.

Q3: How should I prepare **PHA-767491** for in vivo administration?

A3: For intraperitoneal (IP) injection, **PHA-767491** can be formulated in a vehicle of 10% DMSO and 90% saline.[2] For oral gavage, a suspension in 0.5% methylcellulose can be used.



[2] It is crucial to prepare these formulations fresh before each use due to the compound's instability in solution.[3]

Q4: What are the known off-target effects of PHA-767491?

A4: Besides its primary targets, Cdc7 and Cdk9, **PHA-767491** can also inhibit other kinases, such as cdk1, cdk2, and GSK-3β, although with lower potency.[1][5] This can lead to broader effects on the cell cycle and other signaling pathways.

Q5: How can I monitor the pharmacodynamic effects of PHA-767491 in vivo?

A5: The phosphorylation status of Cdc7 and Cdk9 substrates can be used as pharmacodynamic markers. For Cdc7 inhibition, you can measure the phosphorylation of MCM2 at Ser40 and Ser53.[9] For Cdk9 inhibition, the phosphorylation of the C-terminal domain of RNA polymerase II can be assessed.[2] These can be measured in tumor tissue collected from treated animals via Western blot or immunohistochemistry.

Quantitative Data Summary

In Vitro Potency

Target	IC50 (nM)
Cdc7	10
Cdk9	34

Source: BioCrick, Selleck Chemicals[1][3]

In Vivo Dosage and Efficacy in Xenograft Models



Tumor Model	Animal	Dosage	Administration Route	Efficacy
HL60 (Leukemia)	Mice	20-30 mg/kg, twice daily	Not specified	Dose-dependent reduction in tumor volume.
A2780 (Ovarian)	Mice	Not specified	Not specified	50% tumor growth inhibition.
HCT-116 (Colon)	Mice	25 mg/kg, once daily	Oral gavage	50% tumor growth inhibition. [2]
Mx-1 (Mammary)	Mice	Not specified	Not specified	50% tumor growth inhibition.
HepG2 (Hepatocellular Carcinoma)	Mice	20 mg/kg, once daily	IP injection	Significant tumor suppression, synergistic with 5-FU.[2][8]
U87MG (Glioblastoma)	Mice	15 mg/kg, once daily	IP injection	Reduced tumor growth.[2]

Pharmacokinetics in Mice (Oral Administration)

Parameter	Value
Dose	25 mg/kg
Cmax	3.8 μΜ
Tmax	1 hour
Terminal Half-life (t½)	4.5 hours
Oral Bioavailability (F)	38%

Source: InvivoChem[2]



Experimental Protocols Preparation of PHA-767491 for Intraperitoneal (IP) Injection

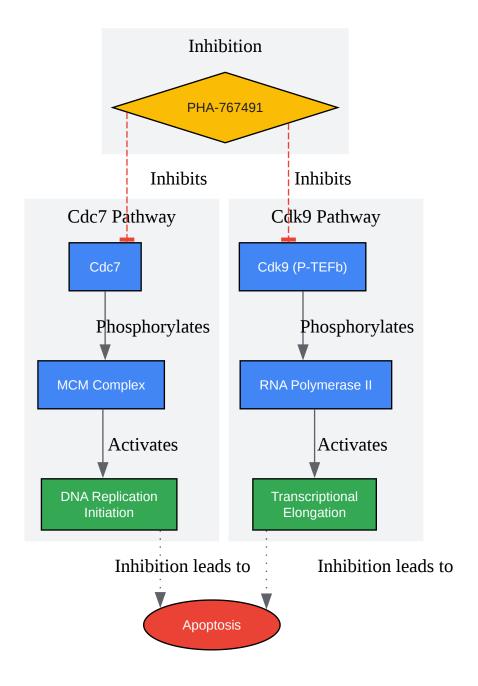
- Weigh the required amount of PHA-767491 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of 100% DMSO to dissolve the powder completely. For a final concentration of 2 mg/mL in a 10% DMSO/90% saline solution, you would first dissolve 20 mg of PHA-767491 in 1 mL of DMSO.
- In a separate sterile tube, measure out the required volume of sterile saline (0.9% NaCl). For the example above, this would be 9 mL of saline.
- Slowly add the PHA-767491/DMSO solution to the saline while vortexing to ensure proper mixing and prevent precipitation.
- Administer the freshly prepared solution to the animals via IP injection. The dosing volume will depend on the animal's weight and the desired final dose.

Preparation of PHA-767491 for Oral Gavage

- Weigh the required amount of PHA-767491 powder.
- Prepare a 0.5% methylcellulose solution in sterile water.
- Suspend the PHA-767491 powder in the 0.5% methylcellulose solution to the desired final concentration.
- Ensure the suspension is homogenous by vortexing or sonicating before administration.
- Administer the freshly prepared suspension to the animals via oral gavage.

Visualizations

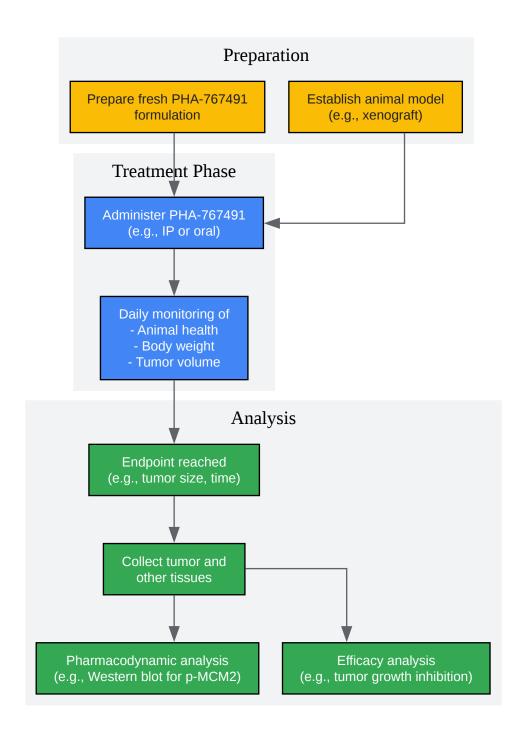




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Caption: Signaling pathway of PHA-767491.





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Caption: Experimental workflow for in vivo studies.

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